![molecular formula C13H9ClFNO B018288 2-Amino-5-chloro-2'-fluorobenzophenone CAS No. 784-38-3](/img/structure/B18288.png)
2-Amino-5-chloro-2'-fluorobenzophenone
Overview
Description
2-Amino-5-chloro-2'-fluorobenzophenone is a chemical compound with potential applications in various fields of chemistry and material science. Its unique molecular structure, which includes amino, chloro, and fluoro groups attached to a benzophenone backbone, makes it a versatile intermediate for synthesizing a wide range of compounds, including pharmaceuticals and organic materials.
Synthesis Analysis
The synthesis of this compound involves acylation reactions, typically starting from para-chloroaniline, followed by various chloro- or fluorobenzoyl chlorides in solid state via the Friedel–Crafts reaction (Cortez-Maya et al., 2012). This process allows for the efficient introduction of the chloro and fluoro substituents into the benzophenone structure.
Molecular Structure Analysis
The molecular structure of derivatives synthesized from this compound has been analyzed using various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction. These studies reveal detailed insights into the geometry, electronic structure, and chemical reactivity of the molecule. For example, DFT calculations and experimental findings have shown the optimized geometry and identified chemically active sites responsible for its reactivity (Satheeshkumar et al., 2017).
Scientific Research Applications
Fluorescence Derivatization Reagent : A study by Nohta et al. (1994) discussed the use of a related compound, 2-Amino-4,5-ethylenedioxyphenol, as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This derivative produces fluorescent derivatives, enabling separation by reversed-phase chromatography with detection limits of 5-10 pmol on column (Nohta et al., 1994).
Anticancer Potential : Bradshaw et al. (2002) highlighted the lysyl amide prodrug of a related compound, 2-(4-aminophenyl)-5-fluorobenzothiazole, showing potential against breast and ovarian cancers with manageable toxic side effects (Bradshaw et al., 2002).
pH Measurement in Biological Systems : Rhee et al. (1995) discovered that fluorinated o-aminophenol derivatives, including compounds similar to 2-Amino-5-chloro-2'-fluorobenzophenone, could serve as pH-sensitive probes for intracellular pH measurements. These compounds have minimal affinity for other ions and are appropriate for physiological pH ranges (Rhee et al., 1995).
Spectrophotometric Determination of Iron(III) : A 2012 study by Al and Galil utilized this compound in new oxidative electrophilic coupling reactions for determining iron(III) in environmental waters, soils, and industrial effluents (Al & Galil, 2012).
Synthesis of Efficient Fluorophores and Antioxidants : Aleksanyan and Hambardzumyan (2013) synthesized 2-(2-carboxyphenylamino)-4-methylquinolines, showing potential as fluorophores and antioxidants for biological systems. This research indicates the utility of similar compounds in biological and chemical synthesis (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Antifungal Properties : Pant, Godwal, and Sanju (2021) explored 8-substituted-2-(2-chlorophenyl-3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines for their antimicrobial and antifungal properties, highlighting the potential of structurally similar compounds (Pant, Godwal, & Sanju, 2021).
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-chloro-2’-fluorobenzophenone is iron (III) in environmental waters, soils, and industrial effluent samples . It acts as an electrophilic coupling reagent in the determination of iron (III) concentrations .
Mode of Action
2-Amino-5-chloro-2’-fluorobenzophenone interacts with its target through an electrophilic coupling reaction . This interaction leads to changes in the iron (III) concentrations, which can be measured and analyzed .
Biochemical Pathways
It is known that the compound can be used in the synthesis of various organic compounds, including 2,4-disubstituted quinolones, 6-chloro-2-methyl-4-(2-fluorophenyl) quinazoline, n-desalkylflurazepam, benzotriazepines, and diazepam-related benzodiazepines . These compounds may have various downstream effects on different biochemical pathways.
Result of Action
The primary result of the action of 2-Amino-5-chloro-2’-fluorobenzophenone is the determination of iron (III) concentrations in various environmental samples . Additionally, it can be used to synthesize a variety of organic compounds, which may have various molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of 2-Amino-5-chloro-2’-fluorobenzophenone can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . Furthermore, it is known to be incompatible with strong oxidizing agents , which suggests that its stability and efficacy could be compromised in oxidative environments.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGMXPIQRQSORU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057832 | |
Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
784-38-3 | |
Record name | 2-Amino-5-chloro-2′-fluorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=784-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-chloro-2'-fluorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the principle behind using MFB for the spectrophotometric determination of Iron(III) and Chromium (VI)?
A1: MFB acts as an oxidative electrophilic coupling reagent. Both Iron(III) [, ] and Chromium(VI) [, ] can oxidize MFB in an acidic environment. Following oxidation, MFB can couple with phenoxazine (PNZ) to form a red-colored derivative. This derivative exhibits maximum absorbance at 520 nm, allowing for spectrophotometric quantification of the metal ions.
Q2: What are the advantages of using MFB as a spectrophotometric reagent for environmental analysis?
A2: The research highlights several advantages of using MFB:
- Sensitivity: The methods exhibit good sensitivity, allowing for the determination of trace concentrations of Iron(III) and Chromium(VI) in environmental samples like water and soil [, ].
- Stability: The red-colored derivative formed after coupling with PNZ is stable for up to 12 hours, providing sufficient time for accurate measurements [, ].
- Selectivity: The methods demonstrate good selectivity for the target metal ions, even in the presence of various other ions commonly found in environmental samples [, ].
Q3: How does the performance of MFB compare to other methods for determining Iron (III) and Chromium (VI)?
A3: The research papers compare the developed methods using MFB with standard reference methods. Statistical analysis using Student’s t-test and variance ratio F-test suggests that the MFB methods are statistically comparable in terms of accuracy and precision to the reference methods [, ]. This indicates that MFB can be a reliable alternative for the spectrophotometric determination of these metal ions.
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